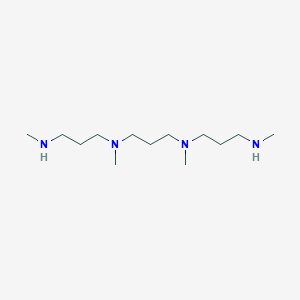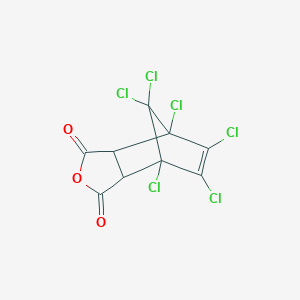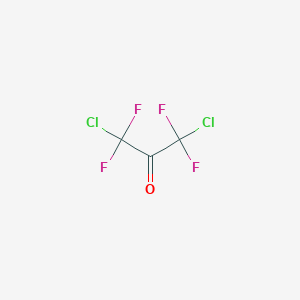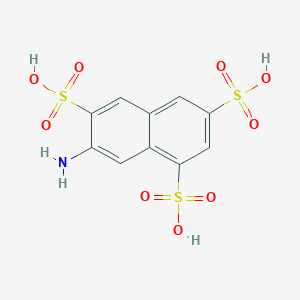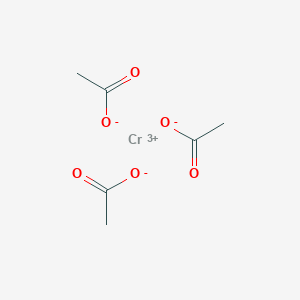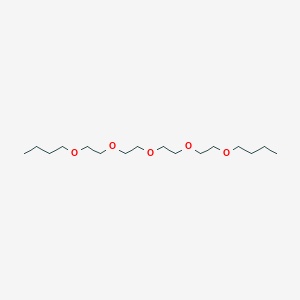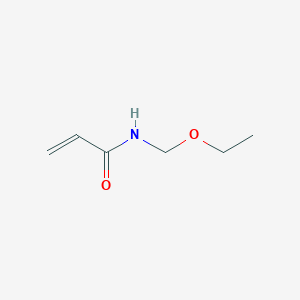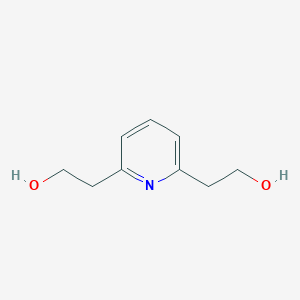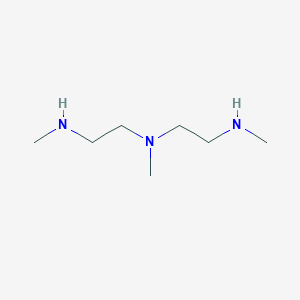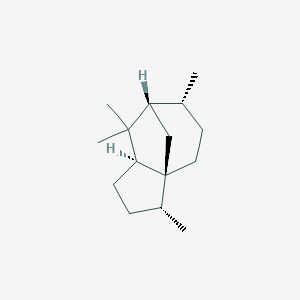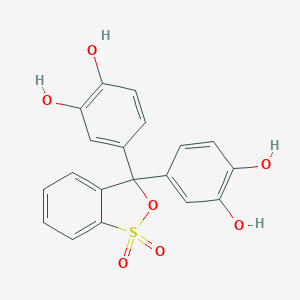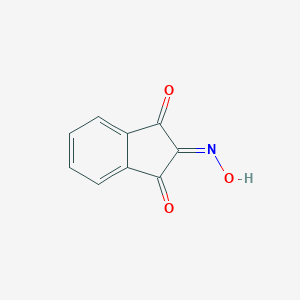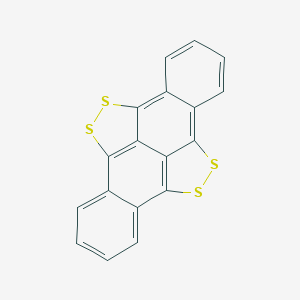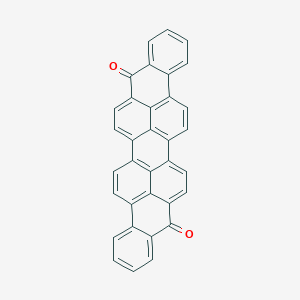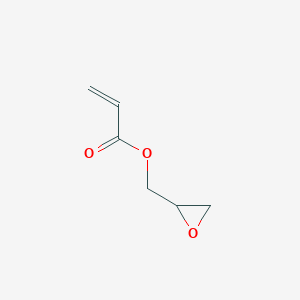
Acrylate de glycidyle
Vue d'ensemble
Description
Glycidyl acrylate is an organic compound with the molecular formula C6H8O3. It is a colorless liquid that is commonly used as a monomer in the production of various polymers. The compound contains both an epoxide group and an acrylate group, making it highly reactive and versatile in chemical synthesis and industrial applications.
Applications De Recherche Scientifique
Glycidyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers. It is also used in the preparation of functionalized materials through post-polymerization modifications.
Biology: Utilized in the development of biomaterials, such as hydrogels and drug delivery systems.
Medicine: Employed in the synthesis of medical adhesives and coatings for medical devices.
Industry: Used in the production of coatings, adhesives, and sealants. It is also used in the manufacture of specialty resins and composites.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glycidyl acrylate can be synthesized through the reaction of acrylic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which is then dehydrochlorinated to yield glycidyl acrylate. The reaction conditions typically involve temperatures ranging from 50°C to 100°C and a reaction time of several hours.
Industrial Production Methods: In industrial settings, glycidyl acrylate is produced using continuous flow reactors to ensure consistent quality and high yield. The process involves the same basic reaction as in laboratory synthesis but is optimized for large-scale production. The use of catalysts and advanced separation techniques helps in achieving high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Glycidyl acrylate undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: The acrylate group can be reduced to form the corresponding alcohol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with amines, thiols, and other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Nucleophiles such as amines, thiols, and carboxylic acids react with the epoxide ring under mild to moderate conditions, typically at room temperature to 80°C.
Major Products:
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted products depending on the nucleophile used
Mécanisme D'action
The mechanism of action of glycidyl acrylate involves the reactivity of its epoxide and acrylate groups. The epoxide group can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. The acrylate group can participate in polymerization reactions, forming long-chain polymers. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Comparaison Avec Des Composés Similaires
Glycidyl methacrylate: Similar to glycidyl acrylate but contains a methacrylate group instead of an acrylate group. It is used in similar applications but offers different reactivity and properties.
Butyl acrylate: Contains an acrylate group but lacks the epoxide functionality. It is used primarily in the production of polymers and copolymers.
Methyl methacrylate: Contains a methacrylate group and is widely used in the production of polymethyl methacrylate (PMMA) and other polymers.
Uniqueness: Glycidyl acrylate is unique due to the presence of both an epoxide and an acrylate group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it highly versatile and valuable in various applications, from polymer synthesis to industrial manufacturing.
Propriétés
IUPAC Name |
oxiran-2-ylmethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-2-6(7)9-4-5-3-8-5/h2,5H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQRDASANLAFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Record name | GLYCIDYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20438 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26374-91-4 | |
| Record name | 2-Propenoic acid, 2-oxiranylmethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26374-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5025360 | |
| Record name | Glycidyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5025360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Glycidyl acrylate is a light amber liquid. (NTP, 1992), Light amber liquid; [CAMEO] Colorless liquid; [CHEMINFO] Clear deep red liquid; [MSDSonline] | |
| Record name | GLYCIDYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20438 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Glycidyl acrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5442 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
135 °F at 2 mmHg (NTP, 1992), 57 °C @ 2 mm Hg, Polymerization occurs at boiling point | |
| Record name | GLYCIDYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20438 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | GLYCIDYL ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5376 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
141 °F (NTP, 1992), 141 °F (61 °C) (open cup) | |
| Record name | GLYCIDYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20438 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | GLYCIDYL ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5376 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
10 to 50 mg/mL at 68.9 °F (NTP, 1992), Insoluble in water | |
| Record name | GLYCIDYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20438 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | GLYCIDYL ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5376 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1 (NTP, 1992) - Denser than water; will sink, 1.1074 @ 20 °C/20 °C | |
| Record name | GLYCIDYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20438 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | GLYCIDYL ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5376 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
4.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.4 (air= 1) | |
| Record name | GLYCIDYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20438 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | GLYCIDYL ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5376 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.97 [mmHg] | |
| Record name | Glycidyl acrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5442 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Liquid | |
CAS No. |
106-90-1 | |
| Record name | GLYCIDYL ACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20438 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Glycidyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycidyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLYCIDYL ACRYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | GLYCIDYL ACRYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24151 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-oxiranylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycidyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5025360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-epoxypropyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCIDYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8N627D5ZC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GLYCIDYL ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5376 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Freezing point: -41.5 °C | |
| Record name | GLYCIDYL ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5376 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of glycidyl acrylate in material science?
A1: Glycidyl acrylate is widely used as a grafting agent to modify the surface properties of polymers. It's particularly effective in enhancing adhesion between different materials. For instance, it has been successfully employed to graft onto low-density polyethylene [], polypropylene [], and polystyrene [], significantly improving their surface reactivity.
Q2: Can you elaborate on the mechanism behind glycidyl acrylate's role in enhancing adhesion?
A2: Glycidyl acrylate possesses a reactive epoxy group that readily reacts with various functional groups present in other polymers, such as amines []. This reaction leads to the formation of covalent bonds between the glycidyl acrylate grafted layer and the target material, resulting in enhanced interfacial adhesion.
Q3: What are the advantages of using glycidyl acrylate for grafting over glycidyl methacrylate?
A3: Studies have shown that glycidyl acrylate exhibits a higher grafting efficiency compared to glycidyl methacrylate [, ]. It forms thicker grafted layers and achieves higher surface coverage in a shorter period, indicating its superior reactivity. This difference in reactivity is attributed to the structural differences between the two molecules.
Q4: How does the choice of solvent influence the grafting process of glycidyl acrylate onto polymer surfaces?
A4: The solvent plays a crucial role in the grafting process. Research suggests that using acetone as a solvent leads to slightly higher grafting on the surface compared to ethanol []. This observation highlights the importance of selecting a suitable solvent to optimize the grafting process.
Q5: Beyond surface modification, what other applications does glycidyl acrylate find in polymer chemistry?
A5: Glycidyl acrylate serves as a versatile monomer in synthesizing various copolymers. It is commonly copolymerized with other vinyl monomers like acrylonitrile [, ] and styrene [] to introduce epoxy functionality into the resulting copolymer. These copolymers find applications in coatings, adhesives, and other materials requiring reactive functional groups.
Q6: What are the key advantages of incorporating glycidyl acrylate into acrylic matting resins?
A6: Glycidyl acrylate, when used in multifunctional acrylic matting resin formulations, improves the compatibility between the matting resin and the powder base stock []. This improved compatibility potentially leads to a reduction in the required amount of flattening agents.
Q7: Can glycidyl acrylate be used to improve the properties of polyester-based materials?
A7: Yes, studies have demonstrated the successful incorporation of glycidyl acrylate into polyester resins. For instance, BTDA-based multiacrylate resins containing glycidyl acrylate exhibit rapid curing upon exposure to UV or sunlight []. These cured resins form hard and tough films with desirable mechanical properties, highlighting their potential for coating applications.
Q8: Are there any challenges associated with using glycidyl acrylate in polymer synthesis?
A8: One challenge is the potential for gel formation during the polymerization of glycidyl acrylate-containing systems. High concentrations of glycidyl acrylate or improper reaction conditions can lead to excessive crosslinking, resulting in gelation and hindering processability.
Q9: How can the challenge of gel formation during the polymerization of glycidyl acrylate be addressed?
A9: Controlling the concentration of glycidyl acrylate and optimizing the reaction conditions are crucial. Research has shown that melt compounding polyphenylene ethers with a small amount of glycidyl acrylate in the presence of an inert lubricant can effectively reduce gel content in the resulting epoxy-functionalized polyphenylene ethers [].
Q10: Are there alternative synthetic routes for producing glycidyl acrylate?
A10: Yes, besides the conventional method involving epichlorohydrin and acrylic acid, glycidyl acrylate can be synthesized using lipase-catalyzed transesterification []. This enzymatic approach offers a greener alternative to traditional chemical synthesis methods.
Q11: What factors influence the efficiency of lipase-catalyzed synthesis of glycidyl acrylate?
A11: The choice of lipase, solvent, and the presence of additives like water or surfactants significantly impact the reaction rate and conversion yield []. Optimizing these parameters is essential to achieve high yields of glycidyl acrylate using enzymatic synthesis.
Q12: Can glycidyl acrylate be polymerized using controlled radical polymerization techniques?
A12: Yes, Atom Transfer Radical Polymerization (ATRP) has been successfully employed to polymerize glycidyl acrylate []. This method allows for the synthesis of well-defined polymers with controlled molecular weight and narrow molecular weight distributions.
Q13: What are the advantages of using ATRP for the polymerization of glycidyl acrylate?
A13: ATRP provides excellent control over the polymerization process, enabling the synthesis of glycidyl acrylate polymers with predetermined molecular weights and narrow molecular weight distributions []. This control over polymer architecture is crucial for tailoring material properties for specific applications.
Q14: What is the significance of the molecular weight of epoxy-containing poly(vinyl pyrrolidone) in its application for low friction hydrophilic surfaces?
A14: Research suggests that a molecular weight of 400,000 or higher is crucial for the epoxy-containing poly(vinyl pyrrolidone) to achieve low surface friction []. This finding underscores the impact of polymer molecular weight on its surface properties and application performance.
Q15: How does the incorporation of glycidyl acrylate into polylactide/polyamide elastomer blends impact their properties?
A15: The addition of a styrene-glycidyl acrylate copolymer as a chain extender to PLA/PAE blends leads to significant improvements in their mechanical properties and shape memory behavior []. These enhancements are attributed to the chain extension effect and enhanced interfacial adhesion between the blend components.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
